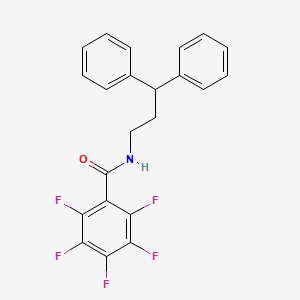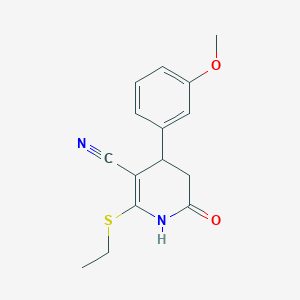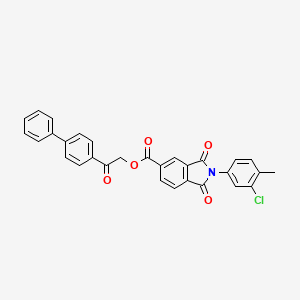
N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of a pentafluorobenzamide group attached to a 3,3-diphenylpropyl moiety
Preparation Methods
The synthesis of N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 3,3-diphenylpropionitrile using a Friedel-Crafts catalyst such as aluminum chloride.
Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine.
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating receptor-mediated signaling .
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide can be compared with other similar compounds such as:
N-(3,3-diphenylpropyl)glycinamide: This compound shares a similar 3,3-diphenylpropyl moiety but differs in the functional group attached to it.
N-(3,3-diphenylpropenyl)alkanamides: These compounds have a similar diphenylpropyl structure but with variations in the alkanamide group.
Dihydropyridine derivatives: These compounds also contain a diphenylpropyl group but are structurally distinct due to the presence of a dihydropyridine ring.
The uniqueness of this compound lies in its pentafluorobenzamide group, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H16F5NO |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C22H16F5NO/c23-17-16(18(24)20(26)21(27)19(17)25)22(29)28-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,28,29) |
InChI Key |
HXKRLUFROPNGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690720.png)
![Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11690728.png)

![3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11690741.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11690746.png)
![2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11690748.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690752.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690755.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11690762.png)
![2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11690769.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690774.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)


